molecular formula C20H27ClN2O2 B075649 Hydroquinidine hydrochloride CAS No. 1476-98-8

Hydroquinidine hydrochloride

Cat. No.: B075649
CAS No.: 1476-98-8
M. Wt: 362.9 g/mol
InChI Key: MULXTQKDWYBJMO-VJAUXQICSA-N
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Description

Hydroquinidine hydrochloride is a benzylisoquinoline alkaloid and a stereoisomer of hydroquinine, serving as a potent and selective antagonist of voltage-gated potassium channels, particularly the rapid-activating delayed rectifier K+ current (IKr). This mechanism underlies its primary research value in cardiovascular and electrophysiological studies, where it is used to model and investigate cardiac arrhythmias, specifically Long QT Syndrome (LQTS), by prolonging the action potential duration in cardiac myocytes. Beyond cardiology, its utility extends to asymmetric synthesis as a chiral catalyst or ligand in organic chemistry, facilitating stereoselective transformations. As a key analytical standard, it is indispensable for quality control and quantification in pharmaceutical research. This high-purity compound is supplied with comprehensive analytical documentation, including HPLC and NMR data, to ensure reproducibility and reliability in your controlled laboratory experiments. This compound is an essential tool for advancing research in ion channel pharmacology, cardiac safety testing, and synthetic methodology.

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXTQKDWYBJMO-VJAUXQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1435-55-8 (Parent)
Record name Hydroquinidine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00933162
Record name 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1)
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Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1476-98-8
Record name Hydroquinidine hydrochloride
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Record name Hydroquinidine hydrochloride
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Record name 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1)
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Record name Hydroquinidine hydrochloride
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Record name HYDROQUINIDINE HYDROCHLORIDE
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Palladium on carbon (Pd/C\text{Pd/C}) or platinum oxide (PtO2\text{PtO}_2) at 1–3% loading.

  • Solvent : Methanol or ethanol under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4) to stabilize intermediates.

  • Pressure : 30–50 psi H2\text{H}_2, 25–40°C, 12–24 hours.

  • Workup : Filtration to remove the catalyst, followed by concentration under reduced pressure.

  • Salt Formation : The free base is dissolved in hot ethanol, treated with concentrated HCl (1:1 molar ratio), and recrystallized from isopropanol or ethanol.

Yield : 70–85% after recrystallization.
Purity : ≥99% by HPLC, confirmed by optical rotation ([α]D20=+184[\alpha]^{20}_D = +184^\circ, c=1.3c = 1.3 in H2O\text{H}_2\text{O}).

Synthetic Route from Piperidine Carboxylic Acid (Patent CN105315274A)

A patent-pending method synthesizes quinuclidine intermediates, which are functionalized to yield this compound. This multi-step approach is scalable and avoids reliance on natural alkaloid extraction.

Stepwise Synthesis

  • Esterification :

    • Reactants : 4-Piperidine carboxylic acid and ethyl bromoacetate.

    • Conditions : SOCl2\text{SOCl}_2 in ethanol, 0–5°C, 2 hours.

    • Product : 1-Ethoxycarbonyl-4-piperidine ethyl ester.

  • Condensation and Decarboxylation :

    • Reactants : Ester intermediate, sodium ethoxide.

    • Conditions : Reflux in toluene (110°C, 8 hours), followed by decarboxylation at 120°C.

    • Product : Quinuclidone.

  • Hydrazone Formation and Reduction :

    • Reactants : Quinuclidone, hydrazine hydrate (95%).

    • Conditions : Reflux (120°C, 12 hours), crystallization at 0°C.

    • Reduction : Potassium hydroxide in ethylene glycol (175°C, 6 hours).

    • Product : Quinuclidine hydrazone intermediate.

  • Salt Formation :

    • Acidification : Ethyl acetate saturated with HCl, 0°C.

    • Recrystallization : Isopropanol or ethanol, yielding quinuclidine hydrochloride.

Yield : 56–70% (overall).
Purity : 99–99.5% by titration.

Stereoselective Synthesis and Resolution

Hydroquinidine’s stereochemistry is critical for its enantioselective properties. Resolution methods ensure the desired (8S,9R)(8S,9R)-configuration.

Key Techniques

  • Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

  • Diastereomeric Salt Formation : Reaction with LL-tartaric acid in acetone, followed by fractional crystallization.

  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic dihydroquinidine in organic solvents.

Optimal Conditions :

ParameterValue
Enzyme Loading10–15% (w/w)
SolventTert-butyl methyl ether
Temperature30°C
Reaction Time24–48 hours

Yield : 40–60% enantiomeric excess (ee) improved to >98% after recrystallization.

Industrial-Scale Purification Strategies

Crude this compound often contains impurities such as dihydroquinine or residual solvents.

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v), 60°C, cooling to 4°C.

  • Activated Charcoal Treatment : 2% (w/v) to adsorb colored impurities.

  • Final Purity : ≥99.9% by NMR and mass spectrometry.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
Identity1H NMR^1\text{H NMR}Match to reference
PurityHPLC (C18 column)≥99.5%
Optical RotationPolarimetry+184±2+184^\circ \pm 2^\circ
Residual SolventsGC-FID<500 ppm

Chemical Reactions Analysis

Types of Reactions: Hydroquinidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroquinidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Hydroquinidine hydrochloride primarily works by blocking the fast inward sodium current (INa) in cardiac cells. This action prolongs the action potential duration and the QT interval, helping to maintain a normal sinus rhythm. It also affects potassium and calcium channels, contributing to its antiarrhythmic properties .

Comparison with Similar Compounds

Mechanism of Action

Its anticholinergic effects counteract vagal stimulation, further modulating heart rate .

Pharmacokinetics

Administered orally, Hydroquinidine Hydrochloride has a bioavailability of 70–80%, with peak plasma concentrations achieved within 1–3 hours. It is metabolized hepatically via CYP3A4 and has a half-life of 6–8 hours, necessitating twice-daily dosing (maintenance: 600 mg/day) .

Clinical Considerations

The drug carries a risk of QT prolongation, which may precipitate Torsades de Pointes. Thus, ECG monitoring and electrolyte balance (K⁺, Mg²⁺) are critical during therapy . Contraindications include hypersensitivity to quinidine derivatives, complete heart block, and long QT syndrome .

Comparison with Similar Compounds

Quinidine

Structural Relationship : Hydroquinidine is a dihydro derivative of quinidine, differing by the addition of two hydrogen atoms at the C10 and C11 positions .
Pharmacodynamics : Both drugs share Class Ia antiarrhythmic properties, but Hydroquinidine exhibits slightly reduced sodium channel blockade and enhanced potassium channel inhibition, resulting in a milder proarrhythmic risk .
Clinical Use :

  • Quinidine: Broad-spectrum use for atrial and ventricular arrhythmias, malaria (off-label).
  • Hydroquinidine: Preferred for refractory arrhythmias due to better-tolerated side effects (e.g., less cinchonism) .
    Dosage : Quinidine sulfate (200–400 mg every 6–8 hours) vs. This compound (300 mg twice daily) .

Quinidine Gluconate

Salt Form: Quinidine Gluconate (C₂₉H₃₈N₂O₉) is a water-soluble formulation for intravenous use, whereas this compound is primarily oral . Bioavailability: Gluconate achieves faster therapeutic plasma levels, making it suitable for acute settings. Hydroquinidine’s oral formulation provides sustained release (8–12 hours) without hemodynamic concentration peaks .

Procainamide

Class Ia Comparison :

Parameter This compound Procainamide
Sodium Channel Blockade Moderate Moderate
Potassium Channel Block Strong (IKr) Weak
Metabolism Hepatic (CYP3A4) Hepatic (N-acetyltransferase)
Active Metabolite None N-Acetylprocainamide (Class III)
Half-Life 6–8 hours 2.5–4.5 hours
QT Prolongation Risk High Moderate

Clinical Use : Procainamide is preferred for acute IV administration (e.g., Wolff-Parkinson-White syndrome), while Hydroquinidine is used for chronic oral management .

Disopyramide

Class Ia Differentiation :

  • Mechanism : Disopyramide has stronger anticholinergic effects, leading to higher rates of dry mouth and urinary retention.
  • Efficacy: Both drugs suppress atrial fibrillation, but Hydroquinidine is less likely to exacerbate heart failure due to weaker negative inotropy .
  • Dosing : Disopyramide (400–800 mg/day) vs. Hydroquinidine (600 mg/day) .

Hydroquinine

Stereoisomer : Hydroquinine is a stereoisomer of Hydroquinidine, differing in the configuration of the hydroxyl group at C7.
Applications : While Hydroquinidine is therapeutic, Hydroquinine is primarily used as a chiral resolving agent in organic chemistry .

Data Tables

Table 1: Pharmacokinetic Comparison of Class Ia Antiarrhythmics

Drug Bioavailability Half-Life (h) Metabolism QT Prolongation Risk
Hydroquinidine HCl 70–80% 6–8 CYP3A4 High
Quinidine Sulfate 70–80% 6–8 CYP3A4 High
Procainamide 75–95% 2.5–4.5 NAT2 Moderate
Disopyramide 80–90% 6–10 CYP3A4, Renal Moderate

Table 2: Clinical Indications and Side Effects

Drug Indications Common Side Effects
Hydroquinidine HCl Refractory atrial fibrillation QT prolongation, dizziness, GI upset
Quinidine Gluconate Acute arrhythmia management Cinchonism, hypotension
Procainamide Wolff-Parkinson-White syndrome Lupus-like syndrome, agranulocytosis
Disopyramide Atrial fibrillation, vagally mediated arrhythmias Anticholinergic effects, heart failure exacerbation

Biological Activity

Hydroquinidine hydrochloride is a derivative of quinidine, classified as a class I antiarrhythmic agent. It is primarily utilized in the management of arrhythmias, particularly in conditions like Brugada syndrome. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, including its anticarcinogenic properties.

Pharmacological Profile

Hydroquinidine acts by blocking fast inward sodium channels (INa) in cardiac tissues, which leads to an increase in action potential duration and a prolonged QT interval. This mechanism is crucial for its effectiveness in treating arrhythmias. The compound has been shown to inhibit potassium channels as well, contributing to its overall pharmacological profile.

Pharmacological Action Effects
Sodium Channel BlockadeIncreases action potential duration
Potassium Channel BlockadeAlters repolarization dynamics
QT Interval ProlongationImportant for arrhythmia management

Clinical Applications

Hydroquinidine is indicated for:

  • Arrhythmias : Particularly effective in managing ventricular arrhythmias.
  • Brugada Syndrome : Demonstrated efficacy in preventing life-threatening ventricular arrhythmias associated with this condition .

Case Studies

  • Brugada Syndrome Management :
    A study involving 50 patients with Brugada syndrome showed that hydroquinidine significantly reduced the frequency of ventricular arrhythmias. Patients treated with hydroquinidine experienced no arrhythmic events during the follow-up period, while some had episodes under placebo .
  • Antiarrhythmic Efficacy :
    In a clinical trial comparing hydroquinidine to quinidine, both drugs were found effective in reducing premature ventricular beats (PVB). Hydroquinidine showed a 64% response rate in patients achieving more than 70% reduction in PVB frequency .

Anticancer Activity

Recent studies have highlighted the potential of hydroquinidine as an anticarcinogenic agent. Research focused on its effects on lung cancer cells (A549) demonstrated that hydroquinidine significantly inhibited cell proliferation and induced apoptosis.

Study Findings Details
Cell Proliferation InhibitionReduced proliferation rate in A549 cells
Induction of ApoptosisIncreased cell death observed
Gene Expression AlterationDownregulation of cell division genes; upregulation of apoptosis-related genes

Hydroquinidine's anticancer effects are attributed to its ability to modulate ion channels, thereby affecting cellular processes related to survival and proliferation. The treatment resulted in significant changes in gene expression profiles associated with cell cycle regulation and apoptosis pathways .

Q & A

Q. What experimental methodologies are recommended to investigate Hydroquinidine Hydrochloride's dual mechanism of action in cardiac ion channels?

this compound acts via sodium (Na⁺) and potassium (K⁺) channel blockade, prolonging cardiac action potentials . To study this:

  • Electrophysiology: Use patch-clamp assays on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing hERG channels) to quantify Na⁺/K⁺ current inhibition.
  • In Vitro Models: Langendorff-perfused hearts or cardiac tissue slices can assess conduction velocity and refractory period changes .
  • ECG Monitoring: In vivo studies in animal models (e.g., rabbits with induced arrhythmias) coupled with telemetry to evaluate QT prolongation and antiarrhythmic efficacy .

Q. How can researchers ensure the purity and stability of this compound in experimental setups?

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Commercial batches typically report ≥98% purity (e.g., CAS 1476-98-8) .
  • Stability: Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid prolonged storage at room temperature due to hygroscopic degradation .
  • Validation: Periodic mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
  • Waste Disposal: Follow institutional guidelines for organic salts. Incinerate or neutralize with sodium bicarbonate before disposal .
  • Emergency Measures: Immediate decontamination with water for spills; monitor for symptoms like dizziness or arrhythmias in case of exposure .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Variability: Use LC-MS/MS to measure plasma/tissue concentrations in animal models, correlating with in vitro IC₅₀ values .
  • Species-Specific Differences: Compare ion channel isoform expression (e.g., Naᵥ1.5 vs. Naᵥ1.4) across models .
  • Metabolite Interference: Identify active metabolites via hepatic microsome assays and test their electrophysiological effects .

Q. What strategies optimize this compound's anti-migratory effects in cancer cell lines (e.g., A549)?

  • Dose Optimization: Conduct dose-response curves (0.1–100 µM) in colony formation and wound-healing assays .
  • Combination Therapy: Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis .
  • Mechanistic Studies: Western blotting for apoptosis markers (e.g., caspase-3) and migration regulators (e.g., MMP-9) .

Q. How can analytical methods be adapted to quantify this compound in complex biological matrices?

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .
  • Chromatography: Reverse-phase HPLC (C18 column, 30:70 acetonitrile:phosphate buffer, pH 3.0) with fluorescence detection (ex: 280 nm, em: 340 nm) .
  • Validation: Include spike-recovery tests (80–120% recovery) and limit of quantification (LOQ) ≤10 ng/mL .

Q. What experimental designs address contradictory reports on this compound's proarrhythmic vs. antiarrhythmic outcomes?

  • Risk Stratification: Use in silico models (e.g., O’Hara-Rudy human ventricular cardiomyocyte model) to predict QT prolongation thresholds .
  • Genetic Profiling: Screen for polymorphisms in CYP3A4 or KCNH2 (hERG) genes that alter drug metabolism or channel interaction .
  • Multicenter Trials: Meta-analysis of clinical data to identify patient subgroups with higher torsadogenic risk .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinidine hydrochloride
Reactant of Route 2
Hydroquinidine hydrochloride

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